1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene is an organic compound characterized by its unique structure and functional groups. It contains a benzyloxy group, a bromo substituent, and a fluoro substituent, making it an important intermediate in organic synthesis. The compound is classified under aromatic compounds due to the presence of a benzene ring, and it is particularly significant in medicinal chemistry and materials science.
The synthesis of 1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene typically involves several key steps:
These methods can be optimized for industrial production to enhance yield and minimize environmental impact, potentially utilizing continuous flow reactors and advanced purification techniques.
1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene has a molecular formula of C14H12BrF and a molecular weight of approximately 295.15 g/mol. The structural representation includes:
The compound's structure can be illustrated using SMILES notation: CC1=C(OCC2=CC=CC=C2)C(Br)=CC(F)=C1
, which captures the arrangement of atoms within the molecule .
1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene can participate in various chemical reactions:
The mechanism of action for 1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene varies based on its application:
Key physical and chemical properties include:
These properties are crucial for understanding its behavior in various chemical environments and applications .
1-(Benzyloxy)-5-bromo-2-fluoro-3-methylbenzene has several significant applications:
CAS No.: 481-17-4
CAS No.: 881851-50-9
CAS No.: 468-89-3
CAS No.: 24622-61-5
CAS No.: 1976-85-8